[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine
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Overview
Description
(3-Methylthiophen-2-yl)methylamine is an organic compound with the molecular formula C₉H₁₅NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methyl group at the third position of the thiophene ring and a propan-2-ylamine group attached to the thiophene ring via a methylene bridge.
Mechanism of Action
Target of Action
The primary targets of (3-Methylthiophen-2-yl)methylamine
are currently unknown. This compound is a derivative of thiophene, which is known to have a wide range of therapeutic properties . .
Mode of Action
The mode of action of (3-Methylthiophen-2-yl)methylamine
As a thiophene derivative, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .
Biochemical Pathways
The biochemical pathways affected by (3-Methylthiophen-2-yl)methylamine
Given the wide range of therapeutic properties of thiophene compounds , it is likely that this compound affects multiple pathways
Result of Action
The molecular and cellular effects of (3-Methylthiophen-2-yl)methylamine
As a thiophene derivative, it may share some of the effects of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (3-Methylthiophen-2-yl)methylamine is not well-documented Factors such as temperature, pH, and the presence of other compounds can influence the action of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)methylamine typically involves the alkylation of 3-methylthiophene with an appropriate alkylating agent, followed by amination. One common method involves the reaction of 3-methylthiophene with formaldehyde and hydrogen cyanide to form the corresponding nitrile, which is then reduced to the amine using hydrogen gas and a suitable catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production methods for (3-Methylthiophen-2-yl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(3-Methylthiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated thiophene derivatives.
Scientific Research Applications
(3-Methylthiophen-2-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a five-membered ring containing sulfur.
3-Methylthiophene: A derivative with a methyl group at the third position.
(3-Methylthiophen-2-yl)methylamine: A similar compound with a methylamine group instead of a propan-2-ylamine group.
Uniqueness
(3-Methylthiophen-2-yl)methylamine is unique due to the presence of both a methyl group on the thiophene ring and a propan-2-ylamine group. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-7(2)10-6-9-8(3)4-5-11-9/h4-5,7,10H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXWKQPRAOWJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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